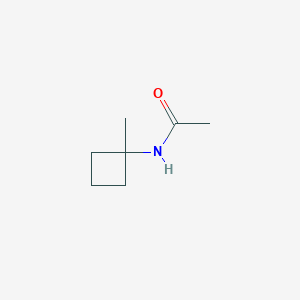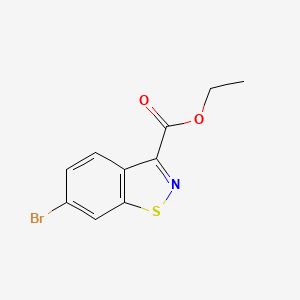![molecular formula C10H9ClN2O2 B1394176 Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 867034-10-4](/img/structure/B1394176.png)
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in glucose metabolism
Biochemical Analysis
Biochemical Properties
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound may interact with proteins involved in DNA replication and repair, thereby influencing cellular processes at the genetic level .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways that control cell growth, differentiation, and apoptosis. This can lead to changes in gene expression patterns, affecting the production of proteins that are crucial for cell survival and function. Moreover, the compound’s impact on cellular metabolism can alter the energy balance within the cell, potentially leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events within the cell. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with initial changes in cell signaling and gene expression followed by longer-term effects on cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can lead to toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are essential for its metabolism and clearance. For example, the compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted from the body. Additionally, it can affect metabolic flux and metabolite levels within the cell, potentially influencing cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular energy production. The subcellular localization of the compound can affect its potency and specificity in modulating cellular processes .
Properties
IUPAC Name |
ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-6-3-4-12-9(11)8(6)13-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYNLXLFZMEYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676692 | |
| Record name | Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-10-4 | |
| Record name | Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
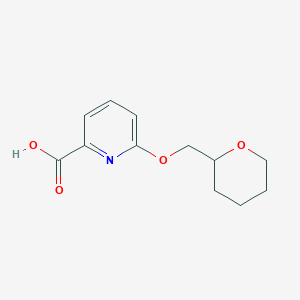
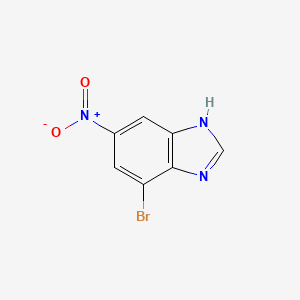

![N-[2-(2,3-dimethylphenoxy)ethyl]acetamide](/img/structure/B1394100.png)
![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)
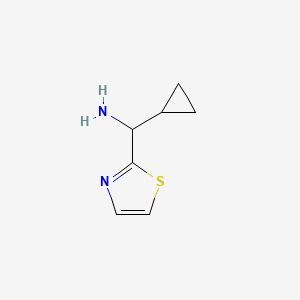
![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)
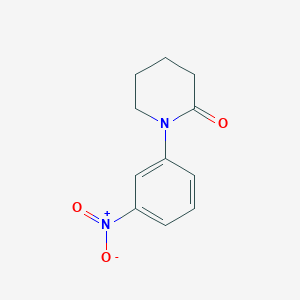
![3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)](/img/structure/B1394109.png)

![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)
